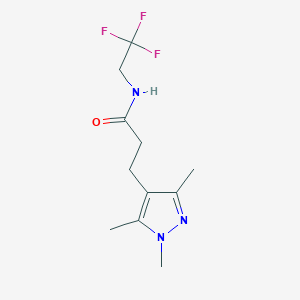![molecular formula C19H19ClN2O2 B6424640 3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea CAS No. 2034351-41-0](/img/structure/B6424640.png)
3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(1-Benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea is a synthetic organic compound that features a benzofuran moiety, a chlorophenyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Attachment of the Propyl Chain: The benzofuran derivative is then reacted with a propyl halide in the presence of a base to form the 3-(1-benzofuran-2-yl)propyl intermediate.
Formation of the Urea Linkage: The intermediate is then reacted with 4-chlorobenzyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-Benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-[3-(1-Benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in the fields of oncology and antimicrobial therapy.
Materials Science: The unique electronic properties of the benzofuran moiety make this compound a candidate for use in organic electronics and photonics.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions, particularly those involving benzofuran derivatives.
Mechanism of Action
The mechanism of action of 3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that are involved in key biological processes, such as cell signaling or metabolic pathways.
Pathways Involved: The benzofuran moiety can modulate oxidative stress pathways, while the urea linkage may interact with protein kinases or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
3-[3-(1-Benzofuran-2-yl)propyl]-1-[(4-methylphenyl)methyl]urea: Similar structure but with a methyl group instead of a chlorine atom.
3-[3-(1-Benzofuran-2-yl)propyl]-1-[(4-fluorophenyl)methyl]urea: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
Chlorine Substitution: The presence of the chlorine atom in 3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea can significantly alter its electronic properties and reactivity compared to its methyl and fluorine analogs.
Biological Activity: The specific substitution pattern can also influence the compound’s biological activity, making it more or less effective in certain applications.
Properties
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-[(4-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-9-7-14(8-10-16)13-22-19(23)21-11-3-5-17-12-15-4-1-2-6-18(15)24-17/h1-2,4,6-10,12H,3,5,11,13H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZSVUFESPOZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B6424570.png)
![3-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B6424574.png)

![4-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6424597.png)
![4-{[2-(benzyloxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6424600.png)
![N,N-dimethyl-4-[(thiophene-2-sulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B6424607.png)
![4-({[(3-chlorophenyl)carbamoyl]amino}methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6424613.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6424623.png)
![5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide](/img/structure/B6424631.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1-benzofuran-2-yl)propyl]ethanediamide](/img/structure/B6424638.png)
![5-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride](/img/structure/B6424657.png)
![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B6424658.png)
![5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B6424666.png)
![1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile](/img/structure/B6424673.png)
